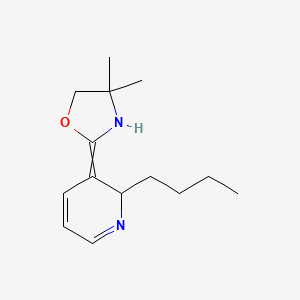
2-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-2,3-dihydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-2,3-dihydropyridine is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-2,3-dihydropyridine typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate aldehydes and amines under controlled conditions.
Cyclization Reactions: Formation of the oxazolidine ring through intramolecular cyclization.
Hydrogenation: Reduction of intermediate compounds to form the dihydropyridine structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-2,3-dihydropyridine can undergo various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives.
Reduction: Further hydrogenation to fully saturated compounds.
Substitution: Reactions with halogens or other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst.
Substituents: Halogens like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Potential use as a calcium channel blocker or other therapeutic agents.
Industry: Applications in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-2,3-dihydropyridine would involve its interaction with specific molecular targets. For example, as a calcium channel blocker, it may inhibit the influx of calcium ions into cells, affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine used as a calcium channel blocker.
Amlodipine: Known for its long-acting effects in treating hypertension.
Uniqueness
2-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-2,3-dihydropyridine may have unique structural features that confer specific advantages, such as increased stability or selectivity for certain biological targets.
Conclusion
This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for further research and development.
Properties
CAS No. |
106658-50-8 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-(2-butyl-2H-pyridin-3-ylidene)-4,4-dimethyl-1,3-oxazolidine |
InChI |
InChI=1S/C14H22N2O/c1-4-5-8-12-11(7-6-9-15-12)13-16-14(2,3)10-17-13/h6-7,9,12,16H,4-5,8,10H2,1-3H3 |
InChI Key |
SZDQNJOWHPFAQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=C2NC(CO2)(C)C)C=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















